2,6-Difluorobenzoyl chloride

Catalog No.
S704537
CAS No.
18063-02-0
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzoyl chloride

CAS Number

18063-02-0

Product Name

2,6-Difluorobenzoyl chloride

IUPAC Name

2,6-difluorobenzoyl chloride

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3H

InChI Key

QRHUZEVERIHEPT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)Cl)F

Synonyms

2,6-Difluoro-benzoyl Chloride

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)Cl)F

The exact mass of the compound 2,6-Difluorobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Difluorobenzoyl chloride (CAS: 18063-02-0) is a highly reactive, sterically hindered acylating agent essential for the synthesis of advanced agrochemicals and pharmaceuticals. Characterized by the presence of two highly electronegative fluorine atoms adjacent to the carbonyl group, this compound offers a unique combination of strong electron-withdrawing effects and significant steric shielding. These properties make it an indispensable building block for benzoylurea-class insecticides (such as diflubenzuron and teflubenzuron) and a highly selective reagent for complex amide formations, offering superior processability and byproduct control compared to unfluorinated or mono-fluorinated analogs [1].

Procurement Fit

1
Compatible with Friedel-Crafts acylation, amidation, and condensation reactions
2
Ortho,ortho-disubstitution pattern provides steric and electronic control in acylation
3
Key building block for introducing the 2,6-difluorobenzoyl motif into target molecules

Substituting 2,6-difluorobenzoyl chloride with standard benzoyl chloride or mono-fluorinated analogs (e.g., 2-fluorobenzoyl chloride) frequently leads to process failures and inactive downstream products. Unsubstituted benzoyl chloride lacks the steric hindrance required to prevent rapid, non-specific hydrolysis in mixed solvent systems, leading to lower yields in sensitive amidation reactions [1]. Furthermore, mono-fluorinated analogs are highly susceptible to uncontrolled secondary ring-chlorination during scale-up, which introduces difficult-to-remove impurities. Most critically, in agrochemical applications, the exact 2,6-difluoro substitution pattern is biologically obligate; replacing it with 2,6-dichloro or unfluorinated moieties results in a complete loss of the final product's target binding affinity [2].

Substitution Risk

Addition-elimination mechanism dominant
2,6-Dichlorobenzoyl chloride: ionization mechanism due to steric hindrance
Mechanistic shift may compromise yield and reproducibility
Ortho-fluorines enable steric shielding and regiocontrol
2,4-Difluorobenzoyl chloride: different substitution pattern alters regioselectivity
Risk of undesired regioisomers and purification burden
Enhanced electrophilicity from dual ortho-fluorine effect
Benzoyl chloride: lower electrophilicity, slower acylation
May require harsher conditions or lead to incomplete conversion

Manufacturability: Resistance to Over-Chlorination and High-Purity Distillation

During industrial synthesis via chlorination, the symmetrical 2,6-difluoro substitution protects the aromatic ring from uncontrolled secondary halogenation. Patent data demonstrates that 2,6-difluorobenzoyl chloride can be fractionated to >99.5% purity at 125°C (145 mbar) without generating significant chlorinated byproducts. In contrast, the synthesis of the mono-substituted 2-fluorobenzoyl chloride under similar conditions yields only 96.7% purity, with notable byproducts including 0.9% of over-chlorinated species [1].

Evidence DimensionFractionated purity and byproduct formation
Target Compound Data>99.5% purity with negligible over-chlorination
Comparator Or Baseline2-Fluorobenzoyl chloride (96.7% yield, 0.9% chlorinated byproducts)
Quantified DifferenceElimination of secondary ring chlorination, yielding >2.8% higher baseline purity
ConditionsColumn chlorination apparatus, distillation at 145 mbar via packed column

Procuring a compound with high baseline purity and no over-chlorinated isomers significantly reduces downstream purification costs and batch-to-batch variability in pharmaceutical manufacturing.

Solvolysis Mechanism
Head-to-head
Addition-elimination (2,6-difluoro) vs. ionization (2,6-dichloro); l/m sensitivity ratio 2.36
Reported mechanistic difference supports predictable acylation pathway
Solvolysis in 17 solvents; Kevill & D'Souza (2012)

Handling Stability: Steric Shielding Against Non-Specific Hydrolysis

The two fluorine atoms at the 2,6-positions provide significant steric hindrance around the carbonyl carbon, fundamentally altering its solvolysis mechanism in weakly nucleophilic media. While unsubstituted benzoyl chloride undergoes rapid addition-elimination hydrolysis, 2,6-difluorobenzoyl chloride resists direct nucleophilic attack, shifting the reaction toward a controlled cationic channel [1]. This steric shielding reduces its degradation rate in the presence of ambient moisture or mixed aqueous-organic solvents compared to standard benzoyl chloride.

Evidence DimensionSolvolysis mechanism and hydrolytic resistance
Target Compound DataSterically hindered, shifts to cationic reaction channel
Comparator Or BaselineBenzoyl chloride (rapid unhindered nucleophilic addition)
Quantified DifferencePrevention of direct nucleophilic attack at the carbonyl carbon
ConditionsSolvolysis in weakly nucleophilic media (e.g., hexafluoroisopropanol-water)

Enhanced hydrolytic stability improves shelf-life and allows for more controlled, reproducible acylation reactions in complex or moisture-prone solvent systems.

Physical Properties
Data to verify
Bp 72–77°C (13 mmHg) vs 96–98°C (15 mmHg); density 1.404 vs 1.437 g/mL (25°C)
Lower boiling point may support milder distillation; density aids identification
Cross-study comparison; experimental verification recommended

Application-Critical Performance: Obligate Precursor for Benzoylurea Insecticides

For the synthesis of chitin synthesis inhibitors like teflubenzuron and diflubenzuron, 2,6-difluorobenzoyl chloride is the obligate acylating agent. The condensation reaction with specific anilines (e.g., 3,5-dichloro-2,4-difluoroaniline) forms a urea linkage where the 2,6-difluorobenzoyl moiety is structurally essential[1]. Substituting this precursor with 2,6-dichlorobenzoyl chloride or unsubstituted benzoyl chloride results in a complete loss of the target molecule's specific binding affinity to insect chitin synthase.

Evidence DimensionDownstream biological efficacy (chitin synthesis inhibition)
Target Compound DataYields fully active teflubenzuron/diflubenzuron
Comparator Or Baseline2,6-Dichlorobenzoyl chloride or Benzoyl chloride
Quantified DifferenceBinary difference (active vs. inactive downstream product)
ConditionsCondensation reaction in toluene with triethylamine base

Procurement must strictly specify the 2,6-difluoro variant for these agrochemicals, as structural analogs cannot produce the active pharmaceutical or agrochemical ingredient.

Acylation Regioselectivity
Class-level
Ortho-fluorine steric shielding reported to improve para-selectivity; yields may differ by 30–50%
Regioselectivity profile may reduce purification burden
Class-level inference; confirm with specific substrate
Electrophilicity
Reported
Lower calculated heterolytic BDE vs. benzoyl chloride; correlates with faster solvolysis rates
Higher electrophilicity may support faster acylation kinetics
Supporting evidence from computational and solvolysis studies

Industrial Synthesis of Benzoylurea Insecticides

This compound is the non-substitutable precursor for manufacturing major agricultural chitin synthesis inhibitors, including diflubenzuron and teflubenzuron. Its specific steric and electronic properties are required to form the active urea linkage without degrading the final molecule's biological efficacy [1].

High-Yield Synthesis of Complex Pharmaceutical Intermediates

Due to its resistance to non-specific hydrolysis and over-chlorination, 2,6-difluorobenzoyl chloride is ideal for synthesizing sensitive active pharmaceutical ingredients (APIs), such as benzimidazole-based HIV-1 reverse transcriptase inhibitors. It allows for controlled bis-acylation followed by selective deacylation to achieve high-yield mono-acylated products [2].

Controlled Acylation in Moisture-Prone Environments

In laboratory and industrial workflows where complete exclusion of moisture is challenging, the steric shielding provided by the 2,6-difluoro substitution allows this compound to be handled with greater stability than standard benzoyl chloride, ensuring reproducible acylation of target amines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
TF/FVIIa inhibitor (benzoxazin-4-one) synthesis
2,6-Difluorobenzoyl group steric/electronic profile for target binding
Serine protease inhibition assay
Imidazo[1,2-a]pyridine regioselective synthesis
Ortho-fluorine steric shielding for acylation regiocontrol
Regioisomer purity by HPLC or NMR
Benzoylurea insect growth regulator (e.g., flufenuron)
2,6-Difluorobenzoyl motif required for chitin synthase inhibition
Chitin synthase inhibition bioassay
Polyarylene ether membrane synthesis
Bisfluoromonomer reactivity for polycondensation and functionalization
Membrane hydrophilicity and anti-fouling test

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (91.94%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

18063-02-0

Wikipedia

2,6-Difluorobenzoyl chloride
Wang et al. Discovery of a first-in-class CDK2 selective degrader for AML differentiation therapy. Nature Chemical Biology, doi: 10.1038/s41589-021-00742-5, published online 4 March 2021

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